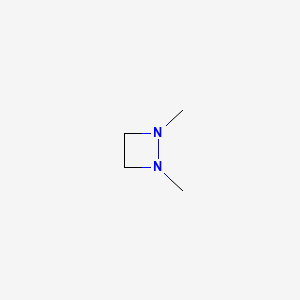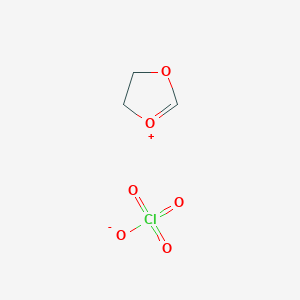
4,5-Dihydro-1,3-dioxol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound with the molecular formula C3H5ClO4 It is known for its unique structure, which includes a dioxolane ring and a perchlorate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of 1,3-dioxolane with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Mixing: 1,3-dioxolane is mixed with perchloric acid in a suitable solvent.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Safety measures are also implemented to handle the reactive perchloric acid safely .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1,3-dioxol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The perchlorate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxolane derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
4,5-Dihydro-1,3-dioxol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the dioxolane ring into various molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with molecular targets and pathways. The dioxolane ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The perchlorate group may also play a role in the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: This compound has a similar dioxolane ring but differs in its functional groups.
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the perchlorate group.
Uniqueness
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is unique due to the presence of both the dioxolane ring and the perchlorate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
50906-49-5 |
|---|---|
Fórmula molecular |
C3H5ClO6 |
Peso molecular |
172.52 g/mol |
Nombre IUPAC |
4,5-dihydro-1,3-dioxol-1-ium;perchlorate |
InChI |
InChI=1S/C3H5O2.ClHO4/c1-2-5-3-4-1;2-1(3,4)5/h3H,1-2H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FAPCQXQILUFCOB-UHFFFAOYSA-M |
SMILES canónico |
C1C[O+]=CO1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
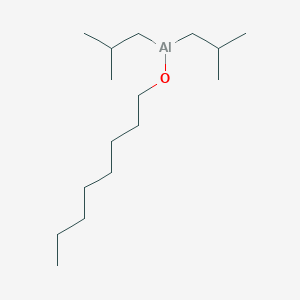
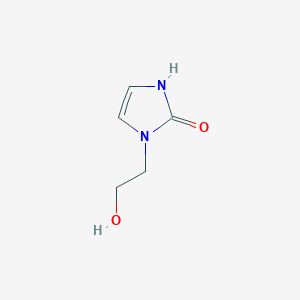
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
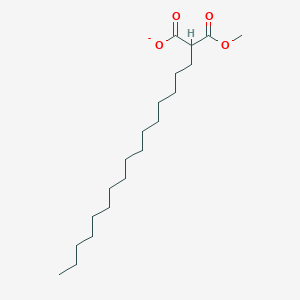
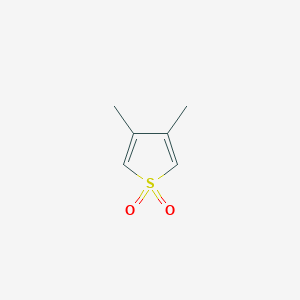
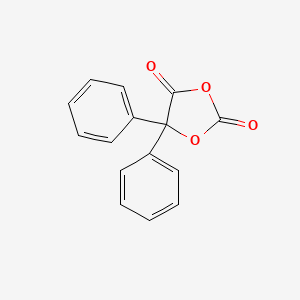
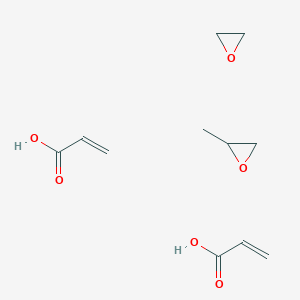
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

